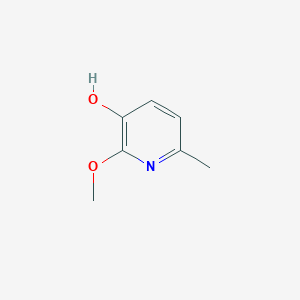

2-Methoxy-6-methylpyridin-3-ol

Description

Contextualization within the Pyridine (B92270) Family and Substituted Pyridinols

Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N, is structurally analogous to benzene (B151609) but with a nitrogen atom replacing one of the carbon-hydrogen units. numberanalytics.comwikipedia.org This nitrogen atom imparts distinct properties to the pyridine ring, influencing its reactivity and making it a versatile scaffold in organic chemistry. numberanalytics.com The electron density in the pyridine ring is decreased, which generally suppresses electrophilic substitution reactions compared to benzene. wikipedia.org

Substituted pyridinols, which are pyridine rings bearing one or more hydroxyl (-OH) groups and other substituents, are a crucial subclass. The position and nature of these substituents can dramatically alter the compound's physical and chemical properties. acs.org 2-Methoxy-6-methylpyridin-3-ol, as its name suggests, is a pyridine derivative with a methoxy (B1213986) group (-OCH₃) at the 2-position, a methyl group (-CH₃) at the 6-position, and a hydroxyl group (-OH) at the 3-position. arborpharmchem.com The presence and arrangement of these specific functional groups give this molecule its unique characteristics and reactivity.

Significance of Substituted Pyridinols in Organic Synthesis Research

Substituted pyridinols are of considerable interest to researchers in organic synthesis for several reasons. They serve as valuable intermediates in the creation of more complex molecules with potential biological activity. semanticscholar.org The hydroxyl group of pyridinols can act as a handle for further chemical modifications, allowing for the construction of diverse molecular architectures.

Research has shown that substituted pyridinols can exhibit a range of biological activities, and their synthesis is a key area of investigation. acs.orgacs.org The development of efficient synthetic routes to access these compounds is crucial for exploring their potential applications. semanticscholar.org For instance, some substituted 3-pyridinols have been identified as highly effective chain-breaking antioxidants. acs.orgacs.org The strategic placement of electron-donating groups on the pyridine ring can enhance their antioxidant capabilities. acs.org The study of compounds like this compound contributes to the broader understanding of structure-activity relationships within this class of molecules, paving the way for the design of novel compounds with tailored properties. arborpharmchem.com

Chemical Profile of this compound

This section details the chemical and physical properties of this compound, providing a foundational understanding of the compound.

| Property | Value |

| CAS Number | 289688-87-5 |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Physical Form | Solid |

Table 1: Key Chemical and Physical Properties of this compound. Data sourced from arborpharmchem.comsigmaaldrich.comsigmaaldrich.com.

Research and Applications

While specific, in-depth research on the direct applications of this compound is not extensively documented in publicly available literature, its structural motifs are found in compounds investigated for various purposes. As a substituted pyridinol, it is considered a valuable raw material and starting block for the synthesis of other compounds in organic chemistry. arborpharmchem.com

It can be used as a precursor to create more complex molecules with potential applications in the pharmaceutical and agricultural sectors. arborpharmchem.com For example, its unique structure allows it to react with other compounds to generate new molecules with specific pharmacological or pesticidal effects. arborpharmchem.com

A closely related compound, 2-methoxy-6-methylpyridine (B1310761) (MMP), has been investigated as a potential agent for dissolving gallstones. nih.govresearchgate.net This compound, which lacks the hydroxyl group of this compound, has shown promise in dissolving cholesterol gallstones more effectively and with lower toxicity than the current clinical agent. nih.govresearchgate.net This highlights the potential of the 2-methoxy-6-methylpyridine scaffold in medicinal chemistry research.

Synthesis and Reactions

One general strategy for synthesizing 6-substituted-2,4-dimethyl-3-pyridinols involves a low-temperature aryl bromide-to-alcohol conversion as the final step. acs.orgacs.org Another approach for a methoxy-substituted pyridinol involved a Baeyer-Villiger reaction on a substituted benzaldehyde (B42025) precursor. acs.org The synthesis of substituted pyridines can also be achieved from pyridine N-oxides, which are more reactive towards both electrophilic and nucleophilic reagents than pyridine itself. semanticscholar.org

Due to its functional groups, this compound can undergo various chemical reactions. The hydroxyl group can be a site for substitution reactions. evitachem.com The pyridine ring itself can also participate in reactions, although the electron-withdrawing nature of the nitrogen atom generally makes it less reactive towards electrophilic substitution. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-4-6(9)7(8-5)10-2/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEZNAQBVVVMTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Strategies for 2 Methoxy 6 Methylpyridin 3 Ol and Analogues

Direct Synthetic Routes to 2-Methoxy-6-methylpyridin-3-ol

Currently, dedicated and detailed synthetic routes for this compound are not prominently reported in peer-reviewed scientific literature. The compound is mentioned as a chemical intermediate, suggesting its availability through custom synthesis or from specialized chemical suppliers. arborpharmchem.com Its structural components—a methoxy (B1213986) group at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 3-position—necessitate a regioselective approach to synthesis. Plausible strategies would likely involve the cyclization of appropriately substituted acyclic precursors or the sequential functionalization of a pre-formed pyridine (B92270) ring, as will be discussed in the following sections.

General Approaches to Pyridinol Synthesis

The synthesis of pyridinols, including analogues of this compound, can be achieved through several well-established and versatile methods. These approaches can be broadly categorized into those that build the pyridine ring from acyclic components (cyclization reactions) and those that introduce the hydroxyl group onto a pre-existing pyridine scaffold (functionalization).

The construction of the pyridine ring from acyclic precursors is a fundamental strategy that allows for the introduction of desired substituents at specific positions.

Hantzsch Dihydropyridine (B1217469) Synthesis and Subsequent Aromatization: This classical method involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt. The resulting dihydropyridine can then be oxidized to the corresponding pyridine. While traditionally used for synthesizing symmetrical pyridines, modifications can allow for the synthesis of unsymmetrical derivatives. For a target like this compound, this would require carefully chosen starting materials to install the methyl and a precursor to the methoxy and hydroxyl groups.

Kröhnke Pyridine Synthesis: This method utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate (B1210297). wikipedia.orgwikipedia.orgnih.govresearchgate.net It is a versatile method for producing highly substituted pyridines under mild conditions. wikipedia.org The mechanism involves a Michael addition followed by cyclization and aromatization. wikipedia.org The selection of the appropriate unsaturated carbonyl compound and pyridinium (B92312) salt would be crucial for achieving the desired 2,6-disubstitution pattern.

Guareschi-Thorpe Condensation: This reaction involves the condensation of a cyanoacetamide with a 1,3-diketone to yield a highly substituted 2-pyridone. The 2-pyridone can then be further functionalized. To obtain a 3-hydroxypyridine (B118123), subsequent chemical transformations would be necessary.

[4+2] Cycloaddition Reactions: Hetero-Diels-Alder reactions of 1-azadienes with alkynes or alkenes offer a powerful route to substituted pyridines. nih.govnih.gov The regioselectivity of these reactions is a key consideration in designing a synthesis for a polysubstituted pyridine like this compound. More recent developments include noble-metal-free formal [4+2] cycloaddition reactions of ketones and imines, providing an efficient pathway to poly-substituted pyridines. nih.gov

A summary of common cyclization reactions for pyridine synthesis is presented in the table below.

| Cyclization Reaction | Starting Materials | Key Features |

| Hantzsch Synthesis | β-ketoester, aldehyde, ammonia | Forms a dihydropyridine intermediate, which is then oxidized. |

| Kröhnke Synthesis | α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl compound, ammonium acetate | Mild reaction conditions, high yields for polysubstituted pyridines. wikipedia.org |

| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-diketone | Initially forms a 2-pyridone, requiring further functionalization. |

| Hetero-Diels-Alder | 1-azadiene, alkyne/alkene | Convergent approach, regioselectivity is a key consideration. nih.gov |

An alternative to de novo ring synthesis is the functionalization of a pre-existing, suitably substituted pyridine ring.

Directed Ortho Metalation (DoM): This powerful technique allows for the regioselective functionalization of aromatic rings, including pyridine. organic-chemistry.orgwikipedia.orgbaranlab.org A directing group on the pyridine ring, such as a methoxy group, can direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. organic-chemistry.orgwikipedia.org The resulting lithiated intermediate can then be quenched with an electrophile to introduce a new substituent. For instance, starting with a 2-methoxypyridine (B126380) derivative, DoM could be used to introduce a substituent at the 3-position. arkat-usa.org

Nucleophilic Aromatic Substitution (SNAr): In electron-deficient pyridine rings, particularly those bearing good leaving groups (e.g., halogens), nucleophilic aromatic substitution can be an effective method for introducing substituents. sci-hub.se For example, a dihalopyridine could be selectively substituted with a methoxy group and then a hydroxyl group (or a precursor) through sequential SNAr reactions.

Oxidation of Pyridines: The direct oxidation of a C-H bond to a C-OH group on a pyridine ring is challenging but can be achieved under specific conditions, often involving strong oxidizing agents or metal catalysts. The regioselectivity of such reactions can be difficult to control.

A notable and green chemistry approach involves the rearrangement of furan (B31954) derivatives to produce 3-hydroxypyridines. This method often utilizes biomass-derived furfural (B47365) as a starting material. researchgate.netresearchgate.net The general strategy involves the reaction of a furfurylamine (B118560) with an oxidizing agent in the presence of an acid, leading to ring expansion and the formation of the 3-hydroxypyridine core. researchgate.net By starting with a substituted furan, this method could potentially be adapted to synthesize analogues of this compound. For example, an improved process for the synthesis of 3-hydroxy-2,6-dialkyl pyridines has been reported starting from 2-acyl-5-alkylfurans. buct.edu.cn

Strategies Utilizing Methoxypyridine Intermediates

Methoxypyridines are versatile intermediates in organic synthesis, serving not only as precursors for direct functionalization but also as masked pyridones, which can be unveiled later in a synthetic sequence.

In the synthesis of complex molecules, particularly natural products, a pyridone moiety is often a key structural feature. wikipedia.orgrsc.org However, the reactivity of the pyridone itself can sometimes interfere with reactions at other parts of the molecule. In such cases, a methoxypyridine can serve as a stable protecting group or a "masked" form of the pyridone. The methoxy group can be cleaved under specific conditions (e.g., with strong acid or other demethylating agents) to reveal the pyridone at a later stage of the synthesis. This strategy offers several advantages:

Improved Solubility and Handling: Methoxypyridines are often more soluble in common organic solvents and easier to handle than the corresponding pyridones.

Altered Reactivity: The methoxy group deactivates the pyridine ring towards certain electrophilic substitutions and modifies the basicity of the nitrogen atom, which can be advantageous in multi-step syntheses. nih.gov

Strategic Deprotection: The conversion of the methoxy group to the hydroxyl group of the pyridone can be timed strategically to avoid unwanted side reactions.

This approach has been utilized in the synthesis of various alkaloids and other complex natural products where the pyridone ring is a central component. wikipedia.orgrsc.org

Palladium-Catalyzed Arylation and Other Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and synthesizing aryl-substituted pyridines. nih.govyonedalabs.com These methods offer high efficiency and functional group tolerance, making them suitable for complex molecule synthesis. nih.gov

The Suzuki-Miyaura cross-coupling typically involves the reaction of an aryl or heteroaryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.com For the synthesis of 2-arylpyridines, this can involve coupling 2-halopyridines with arylboronic acids. However, the cross-coupling of 2-substituted nitrogen-containing heteroaryl organoboranes can be challenging due to the slow rate of transmetallation and the potential for protodeboronation. nih.gov To overcome these issues, specific catalyst systems and reaction conditions have been developed. For instance, catalysts based on phosphite (B83602) or phosphine (B1218219) oxide ligands have shown high activity for the Suzuki-Miyaura reaction of 2-pyridyl boron derivatives. nih.gov

Direct C-H arylation of pyridine N-oxides is another effective palladium-catalyzed method for producing 2-arylpyridines. researchgate.netberkeley.edursc.orgnih.gov This approach avoids the pre-functionalization required in traditional cross-coupling reactions. The reaction can be performed using palladium acetate with a suitable ligand, or even under ligand-free conditions, with potassium aryltrifluoroborates as the coupling partners. rsc.orgnih.gov The regioselectivity of these reactions can often be controlled by the choice of ligand and the substituents on the pyridine N-oxide. researchgate.net

Recent advancements have also enabled the C3-selective arylation of unprotected pyridines using a palladium acetate and 1,10-phenanthroline (B135089) catalytic system, providing a direct route to 3-arylpyridines. nih.gov Furthermore, exhaustive Suzuki-Miyaura reactions have been developed for polyhalogenated heteroarenes, including polychlorinated pyridines, allowing for the installation of multiple alkyl or aryl groups. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Arylation

| Electrophile | Nucleophile | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Aryl/Heteroaryl Bromide | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand | 2-Arylpyridine | nih.gov |

| Pyridine N-Oxide | Aryl Halide | Pd(OAc)₂ / P(tBu)₃ | 2-Arylpyridine | berkeley.edu |

| Pyridine N-Oxide | Potassium Aryltrifluoroborate | Pd(OAc)₂ (ligand-free) | 2-Arylpyridine | rsc.orgnih.gov |

| Unprotected Pyridine | Aryl Halide | Pd(OAc)₂ / 1,10-Phenanthroline | 3-Arylpyridine | nih.gov |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic Acid | Palladium Catalyst | 5-Aryl-2-methylpyridin-3-amine | mdpi.com |

Specific Synthetic Procedures for Related Pyridinols

2-Bromo-6-methylpyridin-3-ol is another important halogenated pyridinol intermediate. Its crystal structure has been described, and it can be synthesized through established procedures. nih.gov The synthesis of the related compound, 2-bromo-6-methylpyridine, can be achieved from 2-amino-6-methylpyridine (B158447) via a Sandmeyer-type reaction. chemicalbook.com This procedure involves diazotization of the amino group with sodium nitrite (B80452) in the presence of hydrogen bromide and bromine, followed by decomposition of the diazonium salt. chemicalbook.com A similar strategy could likely be applied to an appropriately substituted aminomethylpyridin-3-ol to yield the desired bromo-derivative.

Methylated derivatives, such as 2-bromo-6-methylaminopyridine, can be synthesized by reacting 2,6-dibromopyridine (B144722) with methylamine (B109427) under high pressure and temperature. georgiasouthern.edu This nucleophilic aromatic substitution reaction provides a route to aminopyridine derivatives that can be used in the construction of more complex molecules. georgiasouthern.edu

Table 2: Synthesis of 2-Bromo-6-methylpyridine chemicalbook.com

| Starting Material | Reagents | Reaction Conditions | Product | Yield |

|---|

Bicyclic pyridinols are a class of compounds that have garnered interest, particularly for their antioxidant properties. acs.orgnih.govacs.org An efficient strategy for their synthesis involves the cyclocondensation of lactam acetals with an enaminone. acs.orgnih.gov This key reaction allows for the construction of a pyridine structure with a fused five- or six-membered ring in a single step. acs.org The resulting bicyclic core can then be further functionalized to produce a variety of analogues. acs.org For example, a pyrrolo[2,3-b]pyridine or a piperidinyl[2,3-b]pyridine system can be formed and subsequently converted to the desired bicyclic pyridinol through steps such as bromination, hydroxylation, and acetylation/deacetylation. acs.org This strategy has been shown to be more efficient than previous multi-step syntheses. acs.org Other approaches have utilized pyridoxine (B80251) as a starting material to generate various bicyclic aminopyridinols. rsc.orgrsc.org

The synthesis of aminopyridinols like 6-amino-2,4,5-trimethylpyridin-3-ol has been reported in the context of developing selective fibroblast growth factor receptor 4 (FGFR4) inhibitors. nih.gov The pyridinol core can be prepared from pyridoxine through a series of steps including chlorination of the hydroxymethyl groups, reductive cleavage to form the methyl group, and subsequent ring bromination. nih.gov The amino group can be introduced through various methods, such as the reduction of a nitro group. For instance, the synthesis of 3-amino-6-methylpyridin-2-ol (B112726) can be achieved from 6-hydroxy-5-nitro-2-picoline. chemicalbook.com

Analogues such as 2-amino-6-methylpyridine are important industrial intermediates. lobachemie.com They can be synthesized by reacting α-picoline with ammonia in the presence of a cobalt-containing catalyst, or from 3-aminophenol (B1664112) and ammonia over a γ-aluminum oxide catalyst at high temperature and pressure. google.com

Table 3: Synthesis of 2-Amino-6-methylpyridine from 3-Aminophenol google.com

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Pressure | Product |

|---|---|---|---|---|---|

| 3-Aminophenol | Ammonia | γ-Aluminum Oxide | 350°C | 30 bar | 2-Amino-6-methylpyridine |

Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or ketone. derpharmachemica.com Pyridinol-derived Schiff bases are of interest in coordination chemistry. nih.gov The synthesis typically involves refluxing the pyridinol-containing aldehyde or ketone with a suitable primary amine in a solvent like methanol. derpharmachemica.com For example, ligands can be synthesized via the condensation of 2-pyridinecarboxaldehyde (B72084) with various substituted anilines. digitellinc.com The resulting Schiff base ligands, characterized by the azomethine (-CH=N-) group, can then be used to form coordination complexes with various metal ions. derpharmachemica.comnih.govdigitellinc.com These complexes have applications in areas such as catalysis and materials science. derpharmachemica.comdigitellinc.com

Formation of Functionalized Methoxy-Substituted Pyridines

The synthesis of polysubstituted pyridines, particularly those bearing methoxy and hydroxyl groups, is a significant endeavor in medicinal and materials chemistry. The unique electronic properties conferred by these functional groups often lead to desirable biological activities and material characteristics. The formation of this compound and its analogues can be achieved through a multi-step synthetic sequence, often commencing with a readily available starting material such as 2,6-lutidine. This approach allows for the sequential and regioselective introduction of the required functional groups.

A plausible synthetic pathway to this compound involves a series of well-established transformations, including N-oxidation, functionalization of a methyl group, methoxylation, and directed metallation for the introduction of the hydroxyl group.

Proposed Multi-step Synthesis of this compound

The synthesis can be logically divided into several key stages:

N-Oxidation of the Pyridine Ring: The initial step involves the oxidation of the nitrogen atom in the pyridine ring to form the corresponding N-oxide. This modification alters the electronic properties of the ring, facilitating subsequent functionalization.

Functionalization of the 2-Methyl Group: One of the methyl groups is then functionalized, typically to introduce a hydroxyl group. This can be achieved through a Boekelheide rearrangement, followed by hydrolysis.

Conversion to a Methoxy Group: The newly introduced hydroxyl group at the 2-position is then converted to a methoxy group.

Directed ortho-Metalation and Hydroxylation: The final key step is the regioselective introduction of a hydroxyl group at the 3-position. This is often accomplished via directed ortho-metalation, where the existing methoxy group directs the deprotonation to the adjacent C-3 position, followed by quenching with an electrophilic oxygen source.

The following table outlines the proposed synthetic sequence with representative transformations and reagents.

| Step | Transformation | Starting Material | Key Reagents and Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | N-Oxidation | 2,6-Lutidine | Peroxy acids (e.g., m-CPBA) or H2O2 in acetic acid | 2,6-Lutidine N-oxide |

| 2 | Boekelheide Rearrangement | 2,6-Lutidine N-oxide | Acetic anhydride (B1165640) (Ac2O), heat | 2-Acetoxymethyl-6-methylpyridine |

| 3 | Hydrolysis | 2-Acetoxymethyl-6-methylpyridine | Aqueous acid or base (e.g., HCl or NaOH) | (6-Methylpyridin-2-yl)methanol |

| 4 | Methoxylation | (6-Methylpyridin-2-yl)methanol | NaH, then CH3I (Williamson ether synthesis) | 2-Methoxy-6-methylpyridine (B1310761) |

| 5 | Directed ortho-Metalation | 2-Methoxy-6-methylpyridine | Strong base (e.g., n-BuLi or LDA) in THF at low temperature | 3-Lithio-2-methoxy-6-methylpyridine |

| 6 | Hydroxylation | 3-Lithio-2-methoxy-6-methylpyridine | Electrophilic oxygen source (e.g., O2, then workup; or a borate (B1201080) intermediate followed by oxidation) | This compound |

Detailed Research Findings on Key Transformations

N-Oxidation: The oxidation of pyridines to their corresponding N-oxides is a fundamental and widely used reaction in heterocyclic chemistry. Pyridine N-oxides are valuable intermediates as the N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution.

Boekelheide Rearrangement: The Boekelheide reaction is a rearrangement of α-picoline N-oxides to hydroxymethylpyridines. wikipedia.org Originally performed with acetic anhydride at high temperatures, the reaction can also be carried out under milder conditions using trifluoroacetic anhydride. wikipedia.org The mechanism involves an initial acyl transfer to the N-oxide oxygen, followed by deprotonation of the α-methyl group and a chemimpex.comchemimpex.com-sigmatropic rearrangement. Subsequent hydrolysis yields the desired hydroxymethylpyridine. wikipedia.org

Directed ortho-Metalation (DoM): DoM is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org A directing metalation group (DMG), such as a methoxy group, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles. In the synthesis of this compound, the 2-methoxy group serves as the DMG to introduce a hydroxyl group at the C-3 position.

The following table provides examples of directed ortho-metalation on substituted pyridines, illustrating the versatility of this methodology.

| Substrate | Directing Group | Base/Solvent | Electrophile | Product | Yield (%) |

|---|---|---|---|---|---|

| 2-Methoxypyridine | -OCH3 | n-BuLi/THF | DMF | 2-Methoxy-3-pyridinecarboxaldehyde | 75 |

| 2-Chloropyridine | -Cl | LDA/THF | (CH3)3SiCl | 2-Chloro-3-(trimethylsilyl)pyridine | 85 |

| 3-Methoxypyridine | -OCH3 | sec-BuLi/TMEDA | I2 | 2-Iodo-3-methoxypyridine | 90 |

| 2-(Dimethylamino)pyridine | -N(CH3)2 | n-BuLi/Ether | CO2, then H3O+ | 2-(Dimethylamino)nicotinic acid | 68 |

The successful synthesis of this compound relies on the careful orchestration of these and other fundamental organic reactions. The choice of reagents and reaction conditions at each step is crucial for achieving high yields and minimizing the formation of side products. Further optimization of this proposed route would involve experimental validation and characterization of all intermediates.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Diffraction (XRD) and Single-Crystal Analysis

A comprehensive search of scientific literature and chemical databases did not yield specific X-ray diffraction (XRD) or single-crystal analysis data for 2-Methoxy-6-methylpyridin-3-ol. This indicates that the crystal structure of this specific compound has likely not been determined or the data is not publicly available.

X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In a typical single-crystal X-ray diffraction experiment, a crystal is mounted on a goniometer and gradually rotated while being bombarded with X-rays, producing a diffraction pattern of spots. The analysis of the positions and intensities of these spots provides information about the crystal's unit cell dimensions, space group, and the precise arrangement of atoms within the molecule.

Without experimental data, it is not possible to provide a detailed description of the crystal packing, intermolecular interactions (such as hydrogen bonding), or the exact bond lengths and angles for this compound in the solid state.

Elemental Analysis

Specific elemental analysis data for this compound is not available in the reviewed literature. Elemental analysis is a fundamental technique used to determine the mass fractions of elements (primarily carbon, hydrogen, and nitrogen) in a sample. The results are crucial for verifying the empirical formula of a newly synthesized compound.

For this compound, with a chemical formula of C₇H₉NO₂, the theoretical elemental composition can be calculated as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 60.42 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 6.52 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 10.07 |

| Oxygen | O | 16.00 | 2 | 32.00 | 22.99 |

| Total | 139.15 | 100.00 |

Experimental elemental analysis would involve combusting a small, precisely weighed sample of the compound and quantifying the resulting combustion products (carbon dioxide, water, and nitrogen gas). The experimentally determined percentages would then be compared to the calculated theoretical values to confirm the purity and elemental composition of the substance. Typically, experimental values that are within ±0.4% of the theoretical values are considered acceptable confirmation of the compound's formula. nih.gov

Computational Chemistry and Theoretical Studies

Molecular Geometry Optimization (Ab Initio HF, DFT, B3LYP)

The initial step in the computational analysis of 2-Methoxy-6-methylpyridin-3-ol would involve the optimization of its molecular geometry. This process aims to find the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. Common methods for this include Ab Initio Hartree-Fock (HF) and Density Functional Theory (DFT).

The Hartree-Fock method is a foundational ab initio approach that solves the Schrödinger equation by approximating the electron-electron interactions. While computationally intensive, it provides a reasonable starting point for molecular geometries.

Density Functional Theory (DFT) has become a more prevalent and often more accurate method for a given computational cost. DFT methods, such as the widely used B3LYP hybrid functional, approximate the electron correlation, which is neglected in the HF theory, leading to more precise predictions of molecular structures and energies. The B3LYP functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For this compound, these calculations would yield precise bond lengths, bond angles, and dihedral angles for its most stable conformation.

Basis Set Selection and Validation

The accuracy of both HF and DFT calculations is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions used to represent the atomic orbitals in the molecule. Larger and more complex basis sets provide a more accurate description of the electron distribution but also increase the computational time.

Commonly used basis sets include the Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p). The notation indicates the number of Gaussian functions used to describe the core and valence orbitals, as well as the inclusion of polarization functions (d,p) and diffuse functions (++). Polarization functions allow for the distortion of atomic orbitals in the molecular environment, while diffuse functions are important for describing weakly bound electrons.

Validation of the chosen basis set would typically involve comparing the calculated results for related, well-characterized molecules with experimental data to ensure the chosen level of theory is appropriate for the system under study.

Conformational Analysis

For a molecule like this compound, which has rotatable bonds (e.g., around the C-O and C-C single bonds of the methoxy (B1213986) and methyl groups), a conformational analysis would be necessary. This involves systematically rotating these bonds and performing geometry optimizations at each step to identify all possible stable conformers and the transition states that connect them. This analysis provides insight into the molecule's flexibility and the relative energies of its different spatial arrangements.

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Once the optimized geometry of this compound is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in an infrared (IR) and Raman spectrum.

The calculations are typically performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization. The results provide a set of harmonic vibrational frequencies. To improve agreement with experimental data, these calculated frequencies are often scaled by an empirical factor.

A Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motion, such as C-H stretching, C=C ring stretching, or O-H bending. This detailed assignment is crucial for interpreting experimental vibrational spectra.

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO/LUMO) Analysis

The electronic properties and reactivity of this compound can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which an electron is most likely to be donated in a chemical reaction, and its energy is related to the ionization potential. The LUMO is the orbital that is most likely to accept an electron, and its energy is related to the electron affinity.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. The spatial distribution of the HOMO and LUMO would reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a theoretical tool used to visualize the regions of a molecule where there is a high probability of finding a localized electron pair. It provides a powerful method for analyzing the nature of chemical bonding.

An ELF analysis for this compound would reveal the locations of core electrons, covalent bonds, and lone pairs of electrons. The topology of the ELF basins allows for a quantitative characterization of the chemical bonds, helping to distinguish between single, double, and triple bonds, and to identify regions of high electron density, such as the lone pairs on the oxygen and nitrogen atoms. This analysis provides a deeper understanding of the electronic structure beyond simple Lewis diagrams.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.netresearchgate.net It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactivity towards charged species. nih.gov The MEP map is color-coded to indicate different regions of electrostatic potential: red typically signifies regions of most negative potential (electron-rich, attractive to electrophiles), blue indicates regions of most positive potential (electron-deficient, attractive to nucleophiles), and green represents areas of neutral potential. researchgate.net

For this compound, the MEP map would highlight specific reactive sites.

Negative Potential (Red/Yellow): The regions of highest electron density are expected around the electronegative atoms. Specifically, the lone pairs of the hydroxyl oxygen, the methoxy oxygen, and the pyridine (B92270) nitrogen atom would create distinct areas of negative electrostatic potential. These sites are the most likely points for electrophilic attack and for forming hydrogen bonds as an acceptor.

Positive Potential (Blue): The most electron-deficient region, and therefore the site of highest positive potential, would be located around the hydrogen atom of the hydroxyl group. This makes it a primary site for nucleophilic attack and the principal hydrogen bond donor site. The hydrogen atoms of the methyl group and the pyridine ring would also exhibit moderately positive potential.

This visual representation is instrumental in predicting how the molecule will interact with other molecules, including receptors or substrates in a biological context.

Theoretical Spectroscopic Data Correlation with Experimental Observations

A cornerstone of computational chemistry is the ability to predict spectroscopic data and correlate it with experimental measurements. This synergy is crucial for confirming molecular structures and understanding vibrational properties. For pyridine derivatives, Density Functional Theory (DFT) is a widely used method for these calculations.

Theoretical vibrational frequencies are typically calculated using methods like DFT with the B3LYP functional and various basis sets (e.g., 6-311++G(d,p)). These calculations provide a set of vibrational modes, their frequencies (in cm⁻¹), and their intensities for both infrared (IR) and Raman spectra. However, theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To bridge this gap, a scaling factor is commonly applied to the computed frequencies to improve their agreement with experimental data.

For a closely related compound, 2-Methoxy-6-methylpyridine (B1310761), a detailed vibrational analysis highlights this correlation. The calculated vibrational frequencies were compared with experimental data from Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy. The assignments of the vibrational modes were supported by Total Energy Distribution (TED) analysis.

Below is an illustrative table showing the kind of correlation that is typically achieved between scaled theoretical and experimental vibrational frequencies for a substituted pyridine.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Scaled Theoretical Frequency (cm⁻¹) | Assignment (based on TED) |

| C-H stretch | 3050 | 3055 | Aromatic C-H stretching |

| C-C stretch | 1612 | 1610 | Pyridine ring C=C stretching |

| C-N stretch | 1580 | 1578 | Pyridine ring C=N stretching |

| CH₃ rock | 1030 | 1035 | Methyl group rocking |

| Ring breathing | 995 | 998 | Pyridine ring breathing mode |

| C-O-C stretch | 850 | 852 | Methoxy group C-O-C stretching |

This strong correlation between the scaled theoretical data and experimental observations allows for a confident assignment of the spectral bands and a detailed understanding of the molecule's vibrational behavior.

Thermochemical and Kinetic Studies (e.g., Transition State Theory)

Computational chemistry is also instrumental in determining the thermochemical properties of molecules, which are key to understanding their stability and reactivity. High-level composite methods, such as the Gaussian-n (Gn) theories (e.g., G3), can predict thermochemical data like the standard enthalpy of formation (ΔfH°) with high accuracy, often within ±1 kcal/mol of experimental values. nih.gov These methods involve a series of calculations at different levels of theory and with different basis sets to approximate a high-accuracy energy, which is then used to derive the thermochemical properties. For substituted pyridines, isodesmic reactions are often employed in calculations to improve the accuracy of the predicted heats of formation by ensuring cancellation of systematic errors. researchgate.netjmu.edu

Kinetic studies, which explore the rates and mechanisms of chemical reactions, can be significantly illuminated by computational approaches, particularly through the application of Transition State Theory (TST). oberlin.edu TST provides a framework for understanding reaction rates by examining the properties of the transition state, which is the highest energy point along the reaction coordinate.

The core of TST lies in the Eyring equation, which relates the rate constant of a reaction to the Gibbs free energy of activation (ΔG‡). Computational methods, such as DFT, can be used to locate the transition state structure on the potential energy surface and calculate its energy relative to the reactants. This allows for the determination of the activation energy (Ea) and other activation parameters like the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡).

For example, in studying the reaction of a pyridine derivative with a radical (e.g., OH radical), computational methods can model the reaction pathway, identify the transition state, and calculate the activation barrier. oberlin.edu This information is crucial for predicting how fast the reaction will proceed and under what conditions.

An illustrative data table for a hypothetical reaction involving a pyridine derivative is shown below.

| Parameter | Calculated Value | Significance |

| Enthalpy of Formation (ΔfH°) | -150.5 kJ/mol | Indicates the thermodynamic stability of the molecule. |

| Activation Energy (Ea) | 85.2 kJ/mol | The minimum energy required for a reaction to occur; determines the reaction rate. |

| Gibbs Free Energy of Activation (ΔG‡) | 110.8 kJ/mol | The thermodynamic barrier to reaction; directly related to the rate constant via the Eyring equation. |

| Enthalpy of Activation (ΔH‡) | 82.7 kJ/mol | The heat required to form the transition state. |

| Entropy of Activation (ΔS‡) | -94.2 J/(mol·K) | Reflects the change in disorder in forming the transition state. |

These computational studies provide invaluable insights into the intrinsic properties and reactivity of this compound, guiding further experimental work and enhancing our fundamental understanding of its chemical nature.

Derivatization and Analog Development of 2 Methoxy 6 Methylpyridin 3 Ol

Design Principles for Functionalized Pyridinols

Key design principles for functionalizing the 2-methoxy-6-methylpyridin-3-ol scaffold include:

Modification of Substituents: The existing methoxy (B1213986) and methyl groups, as well as the hydroxyl group, are primary sites for modification. Altering the size, electronics, and lipophilicity of these substituents can significantly impact the molecule's interactions with biological targets or its coordination properties. For instance, replacing the methyl group with other alkyl or aryl groups can probe steric and hydrophobic interactions.

Introduction of New Functional Groups: The pyridine (B92270) ring can be further functionalized by introducing a variety of substituents, such as halogens, nitro groups, or amino groups. These groups can act as hydrogen bond donors or acceptors, alter the electron density of the ring, and provide handles for further chemical transformations.

Bioisosteric Replacement: This principle involves substituting a functional group with another group that has similar steric and electronic properties. For example, the hydroxyl group could be replaced with a thiol or an amino group to explore the impact on biological activity or metal chelation.

The application of these principles allows for the rational design of libraries of this compound analogs with a wide range of tailored properties.

Synthesis of Methylated and Halogenated Pyridinol Analogues

The introduction of additional methyl groups or halogen atoms onto the this compound framework can significantly alter its lipophilicity, metabolic stability, and electronic properties. Various synthetic methodologies have been developed for the regioselective methylation and halogenation of pyridine rings.

Methylation:

The methylation of pyridines can be achieved through several methods. One common approach involves the use of organometallic reagents, such as organolithium or Grignard reagents, followed by quenching with an electrophilic methyl source like methyl iodide. However, the regioselectivity of these reactions can be influenced by the directing effects of the existing substituents on the pyridine ring. For instance, the deprotonation of 2-methoxy-6-methylpyridine (B1310761) can occur at the benzylic position, allowing for the introduction of various electrophiles. researchgate.net

Another approach involves radical-based methylation reactions. For example, the generation of methyl radicals in the presence of a pyridine derivative can lead to methylation at various positions on the ring, although this method may lack regioselectivity. nih.gov

Halogenation:

Halogenation of the pyridinol ring can be accomplished using various electrophilic halogenating agents. For instance, bromination of the closely related 2-methoxy-6-methylpyridine has been shown to selectively occur at the 5-position to yield 5-bromo-2-methoxy-6-methylpyridine. researchgate.net This regioselectivity is influenced by the directing effects of the methoxy and methyl groups. Subsequent lithium-bromine exchange on the resulting brominated pyridine can then be used to introduce other functional groups at that position. researchgate.net

The table below summarizes some examples of methylated and halogenated pyridinol analogs and the synthetic strategies that could be employed for their preparation.

| Analog | Modification | Potential Synthetic Strategy | Reference |

| 2-Methoxy-5,6-dimethylpyridin-3-ol | Methylation | Directed ortho-metalation followed by reaction with a methyl electrophile. | - |

| 5-Bromo-2-methoxy-6-methylpyridin-3-ol | Bromination | Electrophilic bromination using NBS or Br2. | researchgate.net |

| 5-Chloro-2-methoxy-6-methylpyridin-3-ol | Chlorination | Electrophilic chlorination using NCS or Cl2. | - |

Introduction of Amino and Other Heteroatom-Containing Groups

The introduction of amino groups and other heteroatoms such as sulfur onto the this compound scaffold can significantly influence its hydrogen bonding capabilities, basicity, and metal-coordinating properties. A variety of synthetic methods are available for the regioselective introduction of these functional groups.

Amination:

Direct amination of the pyridinol ring can be challenging. A common strategy involves the initial introduction of a nitro group, which can then be reduced to an amino group. For example, nitration of pyridinols can be achieved using a mixture of nitric and sulfuric acids, followed by reduction using various reducing agents like SnCl2/HCl or catalytic hydrogenation.

Alternatively, nucleophilic aromatic substitution (SNAr) reactions can be employed. A leaving group, such as a halogen, can be displaced by an amine nucleophile. For instance, a halogenated derivative of this compound could be reacted with an amine to introduce an amino group. The synthesis of 2,3-diamino-6-methoxypyridine (B1587572) has been reported via the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) followed by reduction of the nitro group. google.com Commercial availability of compounds like 2-methoxy-6-methylpyridin-3-amine and 6-methoxy-2-methylpyridin-3-amine (B1311832) suggests that efficient synthetic routes have been developed. cymitquimica.comnih.gov

Introduction of Other Heteroatoms:

Thiol (-SH) groups can be introduced onto the pyridine ring through various methods. One approach involves the conversion of a halogenated pyridine to a Grignard or organolithium reagent, followed by reaction with elemental sulfur. Another method is the Newman-Kwart rearrangement, which can convert a pyridinol to a thiopyridone.

The table below provides examples of amino and other heteroatom-containing derivatives of this compound.

| Derivative | Functional Group | Potential Synthetic Route | Reference |

| 5-Amino-2-methoxy-6-methylpyridin-3-ol | Amino | Nitration followed by reduction. | - |

| 2-Methoxy-6-methyl-5-thiopyridin-3-ol | Thiol | Reaction of a 5-lithiated intermediate with sulfur. | - |

| 2-Methoxy-6-methyl-5-(methylthio)pyridin-3-ol | Methylthio | Alkylation of the corresponding thiol. | - |

Formation of Complex Polycyclic Pyridinol Systems

The this compound scaffold can serve as a building block for the synthesis of more complex, fused polycyclic systems. These polycyclic structures can exhibit unique biological activities and photophysical properties. The construction of such systems often involves intramolecular cyclization reactions or cycloaddition reactions.

One notable example is the synthesis of 1,6-naphthyridin-2(1H)-ones from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles, which are structurally related to the target compound. mdpi.com This transformation involves the reaction of the tetrahydropyridine (B1245486) derivative with malononitrile, followed by treatment with a hydrogen halide to induce cyclization and formation of the bicyclic naphthyridinone core. mdpi.com This strategy highlights the potential of using suitably functionalized 2-methoxypyridin-3-ol (B2764253) derivatives as precursors for the construction of fused heterocyclic systems.

Another approach to forming polycyclic systems is through intramolecular cyclization of appropriately substituted pyridinol derivatives. For example, if a side chain containing a reactive functional group is introduced at a suitable position on the pyridinol ring, it can undergo a cyclization reaction to form a new fused ring. The synthesis of 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline demonstrates the formation of a fused quinoline (B57606) ring system from a p-anisidine (B42471) derivative, which contains a methoxy group on a benzene (B151609) ring. mdpi.com

The table below illustrates potential polycyclic systems that could be derived from this compound.

| Polycyclic System | Fused Ring | Potential Synthetic Approach | Reference |

| Furo[2,3-b]pyridin-3-ol derivative | Furan (B31954) | Intramolecular cyclization of an O-alkylated derivative. | - |

| Thieno[2,3-b]pyridin-3-ol derivative | Thiophene | Intramolecular cyclization of a S-alkylated derivative. | - |

| Pyrido[2,3-b]pyridin-3-ol derivative | Pyridine | Annulation reaction with a suitable three-carbon synthon. | - |

Development of Pyridinol-Based Ligands and Complexes

The hydroxyl group and the nitrogen atom of the pyridine ring in this compound provide excellent coordination sites for metal ions. This makes the compound and its derivatives attractive candidates for the development of novel ligands for coordination chemistry and catalysis. The coordination properties can be fine-tuned by introducing various functional groups onto the pyridinol scaffold. nsu.ru

Pyridinols can act as bidentate ligands, coordinating to a metal center through both the deprotonated hydroxyl oxygen and the pyridine nitrogen. The stability and geometry of the resulting metal complexes are influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the substituents on the pyridinol ring, and the reaction conditions.

The design of pyridinol-based ligands often involves the introduction of additional donor atoms to create multidentate ligands. For example, incorporating an amino or a thiol group at a position adjacent to the hydroxyl group can create a tridentate ligand capable of forming highly stable chelate complexes with metal ions.

The development of these ligands and their metal complexes is of interest for various applications, including:

Catalysis: Pyridinol-metal complexes can act as catalysts for a variety of organic transformations. The electronic environment around the metal center, which can be modulated by the substituents on the pyridinol ligand, plays a crucial role in determining the catalytic activity and selectivity.

Sensing: The coordination of metal ions to pyridinol-based ligands can lead to changes in their photophysical properties, such as fluorescence or absorbance. This phenomenon can be exploited for the development of chemosensors for the detection of specific metal ions.

Biomimetic Chemistry: Pyridinol-containing ligands can be used to model the active sites of metalloenzymes, providing insights into their structure and function.

The table below lists some potential metal complexes of this compound and its derivatives.

| Ligand | Metal Ion | Potential Coordination Mode | Potential Application |

| 2-Methoxy-6-methylpyridin-3-olate | Cu(II) | Bidentate (N, O) | Catalyst |

| 5-Amino-2-methoxy-6-methylpyridin-3-olate | Fe(III) | Tridentate (N, N, O) | Biomimetic model |

| 2-Methoxy-6-methyl-5-thiopyridin-3-olate | Zn(II) | Tridentate (N, S, O) | Sensor |

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

Key areas for exploration include:

One-Pot, Multi-Component Reactions: Designing a one-pot synthesis that combines three or more readily available starting materials would significantly streamline the production of 2,3,6-substituted pyridines. organic-chemistry.org Such an approach would reduce the number of isolation and purification steps, leading to a more atom-economical and environmentally benign process.

Catalyst-Mediated Synthesis: The use of novel catalysts, including transition metals and organocatalysts, could facilitate milder and more selective reaction pathways. nih.gov Research into zeolite catalysts, for instance, has shown promise in the three-component condensation reactions that form the pyridine (B92270) core. nih.gov

Flow Chemistry Approaches: Translating the synthesis to a continuous flow process could offer advantages in terms of scalability, safety, and process control. The precise control over reaction parameters in a flow reactor could lead to improved yields and purity of the final product.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste, atom economy | Identification of suitable starting materials and reaction conditions for convergent synthesis. |

| Catalyst-Mediated Synthesis | Milder reaction conditions, higher selectivity, potential for asymmetric synthesis | Development of novel and robust catalysts (e.g., transition metal complexes, organocatalysts, zeolites). nih.gov |

| Flow Chemistry Approaches | Enhanced scalability, improved safety, precise process control | Optimization of reaction parameters in a continuous flow environment. |

Elucidation of Further Reaction Mechanisms and Pathways

A comprehensive understanding of the reaction mechanisms and pathways involving 2-methoxy-6-methylpyridin-3-ol is essential for its effective utilization in organic synthesis. The interplay between the methoxy (B1213986), hydroxyl, and methyl groups on the pyridine ring dictates its reactivity and regioselectivity in various transformations.

Future mechanistic studies should focus on:

O-Demethylation and O-Alkylation: The selective demethylation of the methoxy group or alkylation of the hydroxyl group is a critical transformation for creating derivatives with diverse properties. Mechanistic studies, potentially involving isotopic labeling and kinetic analysis, can provide insights into the factors governing the selectivity of these reactions under different conditions, such as the use of strong acids like hydrobromic acid or Lewis acids like aluminum chloride. chem-station.com The role of enzymes, such as 2-oxoglutarate/Fe(II)-dependent dioxygenases that are known to catalyze O-demethylation in natural product biosynthesis, could also be an intriguing avenue for biomechanistic exploration. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution: The electron-donating nature of the methoxy and hydroxyl groups, combined with the electron-withdrawing effect of the pyridine nitrogen, creates a unique electronic landscape. Detailed mechanistic studies are needed to predict the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the pyridine ring.

Metal-Ligand Cooperativity: The pyridinol moiety can act as a versatile ligand in coordination chemistry. rsc.org Investigating the mechanisms of metal-ligand cooperativity in catalytic cycles where this compound or its derivatives are employed as ligands could lead to the development of highly efficient catalysts for a range of transformations. rsc.org

Advanced Computational Modeling for Structure-Reactivity Correlations

Advanced computational modeling, particularly using Density Functional Theory (DFT), offers a powerful tool to predict and understand the chemical behavior of this compound. By correlating its electronic structure with its reactivity, computational studies can guide experimental work and accelerate the discovery of new applications.

Future computational research should aim to:

Predict Nucleophilicity and Electrophilicity: DFT calculations can be employed to determine the nucleophilicity of the pyridine nitrogen and the hydroxyl oxygen, as well as the electrophilicity of the various carbon atoms on the ring. researcher.lifeias.ac.in This information is invaluable for predicting the outcome of various reactions.

Model Reaction Pathways and Transition States: Computational modeling can be used to map out the energy profiles of potential reaction pathways, including the identification of transition states and intermediates. This can provide a detailed understanding of reaction mechanisms and help in the rational design of more efficient synthetic routes.

Simulate Spectroscopic Properties: DFT can be used to predict spectroscopic data, such as NMR and IR spectra, which can aid in the characterization of new derivatives of this compound. ijcce.ac.ir

Investigate Intermolecular Interactions: Understanding the non-covalent interactions, such as hydrogen bonding and π-stacking, is crucial for predicting the solid-state properties of this compound and its derivatives. This knowledge is particularly relevant for applications in materials science and crystal engineering.

| Computational Method | Application | Expected Insights |

| Density Functional Theory (DFT) | Calculation of electronic properties (HOMO-LUMO gap, electrostatic potential) | Prediction of reactivity, nucleophilicity, and electrophilicity. researcher.lifeias.ac.in |

| Transition State Theory | Modeling of reaction pathways and energy barriers | Elucidation of reaction mechanisms and prediction of product distribution. |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis and fluorescence spectra | Understanding of photophysical properties for potential optical applications. ijcce.ac.ir |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of intermolecular interactions | Insight into crystal packing and the design of supramolecular structures. |

Exploration of New Chemical Applications in Emerging Fields

Beyond its current role as a synthetic intermediate, the unique structural and electronic properties of this compound suggest its potential for application in a variety of emerging scientific fields. Future research should actively explore these new frontiers.

Promising areas for investigation include:

Functional Organic Materials: The pyridine core is a common building block in the design of functional organic materials. lifechemicals.comsigmaaldrich.com Derivatives of this compound could be explored for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties through modification of the hydroxyl and methoxy groups makes this scaffold particularly attractive for these applications. The use of organic radicals as building blocks for functional molecular materials is a growing field, and derivatives of this compound could be designed to possess radical character. rsc.org

Catalysis: Pyridine derivatives are widely used as ligands in transition metal catalysis. nih.govwikipedia.org The pyridinol moiety of this compound can coordinate to metal centers, and the electronic properties of the ligand can be tuned by modifying the substituents. nih.gov This opens up possibilities for designing novel catalysts for a range of organic transformations, including cross-coupling reactions and hydrogenation. Pyridonate metal complexes have shown significant promise in hydrofunctionalization reactions. rsc.org

Supramolecular Chemistry and Crystal Engineering: The presence of both hydrogen bond donors (hydroxyl group) and acceptors (pyridine nitrogen and methoxy oxygen) makes this compound an excellent candidate for the construction of well-defined supramolecular architectures through crystal engineering. These organized assemblies could find applications in areas such as gas storage, separation, and sensing. Pyridine-based building blocks are known to form functional coordination polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.com

Q & A

Q. What are the established synthetic routes for 2-Methoxy-6-methylpyridin-3-ol, and what key reagents are involved?

Answer: A common method involves protecting the hydroxyl group during synthesis. For example, methoxymethyl chloride can be used to introduce the methoxy group under basic conditions (e.g., t-BuOK in a THF/DMF solvent mixture), followed by deprotection . Alternative routes may involve nucleophilic substitution on halogenated pyridine precursors (e.g., iodopyridinols) using methanol or methylating agents, though regioselectivity must be carefully controlled .

Key Reagents and Conditions:

Q. How is this compound characterized structurally?

Answer: Structural elucidation typically combines:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substitution patterns and methyl/methoxy group positions.

- X-ray Crystallography: Programs like SHELXL refine crystal structures, particularly for resolving stereochemical ambiguities .

- Mass Spectrometry (MS): High-resolution MS verifies molecular weight and fragmentation patterns.

For example, SHELX software is widely used for small-molecule refinement, enabling precise bond-length and angle measurements .

Q. What functionalization strategies are feasible for the hydroxyl group in this compound?

Answer: The hydroxyl group can undergo:

- Esterification: Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base.

- Alkylation: Use of alkyl halides (e.g., methyl iodide) under basic conditions to form ethers.

- Oxidation: Controlled oxidation with hydrogen peroxide or KMnO to form ketones or carboxylic acids, though over-oxidation risks exist .

Note: Steric hindrance from the adjacent methoxy and methyl groups may limit reactivity, requiring optimized conditions.

Q. What solvents and reaction conditions are optimal for purifying this compound?

Answer:

- Recrystallization: Use polar aprotic solvents (e.g., DMSO or DMF) due to the compound’s moderate solubility .

- Column Chromatography: Silica gel with ethyl acetate/hexane gradients (20–40% ethyl acetate) effectively separates byproducts .

- Storage: Store under inert gas (N/Ar) at 4°C to prevent oxidation of the hydroxyl group .

Q. How do substituents (methoxy vs. methyl) influence the compound’s electronic properties?

Answer:

- Methoxy Group: Electron-donating via resonance, increasing electron density at the 3-position (hydroxyl site), enhancing nucleophilic substitution potential .

- Methyl Group: Weak inductive electron donation, minimally affecting reactivity but contributing to steric effects. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity in further reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound analogs be addressed?

Answer: Regioselectivity issues arise due to competing substitution sites. Strategies include:

- Directed Ortho-Metalation: Use directing groups (e.g., boronates) to control substitution positions.

- Protection/Deprotection: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl protection) .

- Catalytic Methods: Transition-metal catalysts (e.g., Pd) for cross-coupling reactions at specific positions .

Example: In a halogenated precursor, Suzuki-Miyaura coupling selectively introduces aryl groups at the 6-position .

Q. What contradictions exist in reported spectral data for methoxypyridinol derivatives, and how can they be resolved?

Answer: Discrepancies in NMR chemical shifts (e.g., hydroxyl proton signals) often stem from:

- Solvent Effects: DMSO-d vs. CDCl can shift peaks due to hydrogen bonding .

- Tautomerism: Equilibrium between keto-enol forms in solution may split signals.

- Resolution: High-field instruments (≥500 MHz) and 2D NMR (e.g., HSQC, COSY) clarify assignments .

Case Study: Conflicting C NMR data for 5-methoxypyridin-3-ol were resolved via X-ray crystallography, confirming the dominant tautomer .

Q. What computational tools predict the reactivity of this compound in catalytic systems?

Answer:

- DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, Fukui indices predict nucleophilic/electrophilic regions .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) .

- Docking Studies: Assess interactions with biological targets (e.g., enzyme active sites) for drug design .

Q. How do steric and electronic effects impact the compound’s application in coordination chemistry?

Answer:

- Steric Effects: The 6-methyl group hinders metal-ligand binding at adjacent positions, favoring monodentate coordination via the hydroxyl group .

- Electronic Effects: Methoxy donation stabilizes metal complexes (e.g., Cu or Fe) but may reduce redox activity. Experimental Design: X-ray absorption spectroscopy (XAS) and cyclic voltammetry quantify binding modes and stability constants .

Q. What are the limitations of current synthetic methods for scaling this compound under green chemistry principles?

Answer:

- Solvent Waste: THF/DMF mixtures are non-recyclable; switch to biodegradable solvents (e.g., cyclopentyl methyl ether) .

- Catalyst Toxicity: Replace Pd-based catalysts with Fe or Ni alternatives for cross-coupling .

- Atom Economy: Optimize protecting-group strategies to minimize step count (e.g., one-pot synthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.